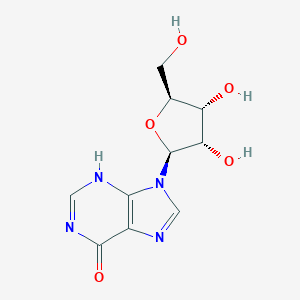
9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a purine derivative with a tetrahydrofuran ring attached to the 9-position of the purine base. The structure of similar compounds has been studied using X-ray crystallography, which provides detailed information about the molecular conformation and the spatial arrangement of the atoms within the molecule .
Synthesis Analysis
The synthesis of related 9-tetrahydrofuranylpurine derivatives has been explored in various studies. For instance, the synthesis of 6-dicyanomethylene-9-tetrahydrofuranylpurine involved the reaction of a dihydropurine derivative with 2,3-dihydrofuran, followed by catalytic hydrogenation to yield an aminomethylene intermediate. This intermediate could then be further substituted with amines or reacted with hydrazine to produce different purine derivatives . Such synthetic routes highlight the versatility and reactivity of the tetrahydrofuran-purine scaffold, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is often characterized by the planarity of the purine moiety and the substituents' orientation. In one study, the purine and furfuryl rings were found to be planar, and the tetrahydropyran-2-yl group was disordered, likely due to the presence of a chiral carbon atom . This suggests that the molecular structure of 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one would also exhibit a specific three-dimensional conformation influenced by its chiral centers.
Chemical Reactions Analysis
The reactivity of the tetrahydrofuranylpurine derivatives is demonstrated by their ability to undergo various chemical reactions. For example, the substitution of the aminomethylene intermediate with different amines or the reaction with hydrazine to form a pyrazole derivative indicates that the tetrahydrofuran ring can be a versatile handle for further chemical modifications . This reactivity could be relevant for the functionalization of the compound under discussion.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. For instance, the stability-in-solution of a furfurylamino-tetrahydropyran-2-yl purine was assessed in methanol/water at acidic pH, which is important for understanding the compound's behavior in different environments . The configurational isomers of similar compounds have been characterized by NMR and IR spectroscopy, which provides insight into the compound's stereochemistry and its influence on physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications
Research has explored the synthesis of unusual benzimidazole nucleoside analogues that exhibit a wide range of pharmaceutical and biochemical properties. These include antiviral, antitumor, antisense agents, antigene agents, antibiotic, antileukemic, immunosuppressive agent, kinase inhibitors, and adenosine receptor antagonists. The synthesized nucleosides are also investigated for their potential in modifying transport characteristics through lipid membranes, indicating their utility in exploring nucleic acid structure, function, and stability as well as enzyme binding site parameters (Yadava, V. S., & Yadav, V. S., 2008).
Pharmacokinetics and Drug Development
Another area of application involves the pharmacokinetics and drug development processes, where compounds like 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its metabolites have been quantified in hamster blood using LC-MS/MS. This research supports the development of novel anti-hyperlipidemia agents due to their high efficacy and low toxicity, showcasing the compound's role in advancing pharmacological studies (Jia, Y., et al., 2016).
Computational and QSAR Analyses
Further, quantum chemical modeling, synthesis, spectroscopic studies, and QSAR analyses of related nucleoside analogues have been performed. These studies provide insights into the molecular geometry, vibrational modes, excited states, and molecular electrostatic potential maps. The analyses contribute to understanding the physicochemical, pharmacokinetic, and pharmacodynamic profiles, thereby assessing the applicability of these compounds as anticancer drugs (Kvasyuk, E., et al., 2022).
Nucleoside Analogs and Cellular Activation
Research into selective A2a receptor agonists, derived from nucleoside analogs, suggests their utility in inhibiting cellular activation. This application is particularly relevant in the context of asthma and COPD treatment, highlighting the compound's potential in therapeutic settings (Expert Opinion on Therapeutic Patents, 2000).
Novel Synthesis Approaches
Innovative synthesis methods have been developed for nucleoside analogs, such as the creation of hydrolytically stable, fluorescent-labeled ATP analogs. These compounds serve as tools for probing adenylyl cyclases, demonstrating the compound's versatility in biochemical research and potential diagnostic applications (Emmrich, T., et al., 2010).
Propiedades
IUPAC Name |
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-DEGSGYPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





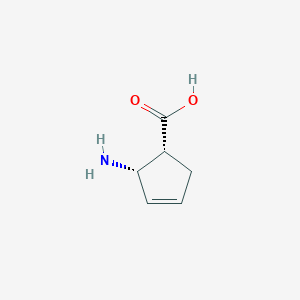
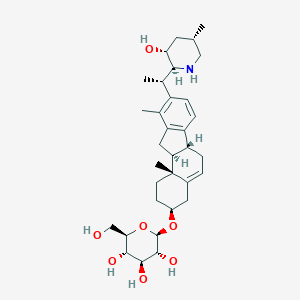


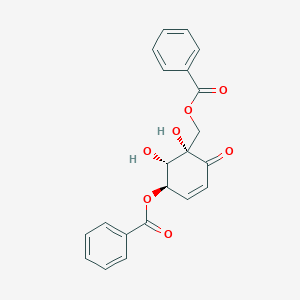
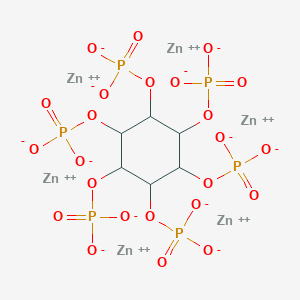

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

